molecular formula C19H21NOS B1360467 4'-Methyl-2-thiomorpholinomethyl benzophenone CAS No. 898781-44-7

4'-Methyl-2-thiomorpholinomethyl benzophenone

Cat. No.: B1360467
CAS No.: 898781-44-7
M. Wt: 311.4 g/mol
InChI Key: KQPXKFXIQRJOHX-UHFFFAOYSA-N
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Description

4’-Methyl-2-thiomorpholinomethyl benzophenone is a chemical compound with the molecular formula C19H21NOS and a molecular weight of 311.44 g/mol . It is known for its unique structure, which includes a benzophenone core substituted with a thiomorpholinomethyl group and a methyl group. This compound is utilized in various scientific research fields due to its distinctive chemical properties.

Preparation Methods

The synthesis of 4’-Methyl-2-thiomorpholinomethyl benzophenone typically involves the reaction of benzophenone derivatives with thiomorpholine and methylating agents. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like Lewis acids to facilitate the reaction. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

4’-Methyl-2-thiomorpholinomethyl benzophenone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4’-Methyl-2-thiomorpholinomethyl benzophenone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Methyl-2-thiomorpholinomethyl benzophenone involves its interaction with molecular targets through its benzophenone core and thiomorpholinomethyl group. These interactions can lead to the formation of reactive intermediates, which can then participate in various chemical and biological processes. The pathways involved often include photochemical reactions, where the compound absorbs light and undergoes a chemical change .

Comparison with Similar Compounds

4’-Methyl-2-thiomorpholinomethyl benzophenone can be compared with other benzophenone derivatives, such as:

    Benzophenone: A simpler structure without the thiomorpholinomethyl and methyl groups, commonly used as a UV blocker.

    4-Methylbenzophenone: Similar to 4’-Methyl-2-thiomorpholinomethyl benzophenone but lacks the thiomorpholinomethyl group.

    2-Thiomorpholinomethyl benzophenone: Similar but without the methyl group on the benzene ring.

The uniqueness of 4’-Methyl-2-thiomorpholinomethyl benzophenone lies in its combined structural features, which confer distinct chemical reactivity and applications.

Properties

IUPAC Name

(4-methylphenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NOS/c1-15-6-8-16(9-7-15)19(21)18-5-3-2-4-17(18)14-20-10-12-22-13-11-20/h2-9H,10-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQPXKFXIQRJOHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CCSCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70643802
Record name (4-Methylphenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898781-44-7
Record name (4-Methylphenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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